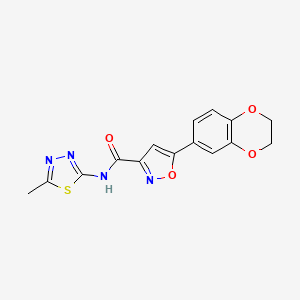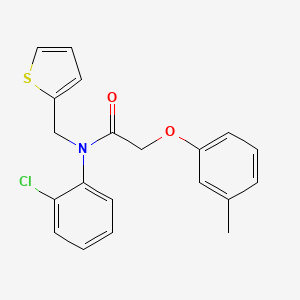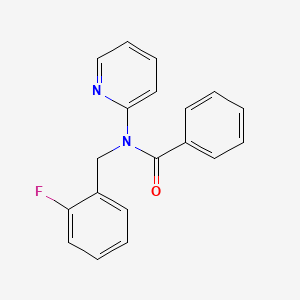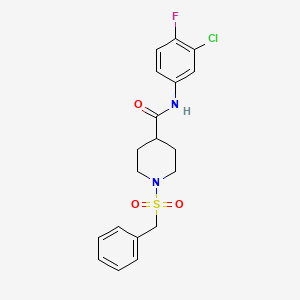
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide: is a complex organic compound that features a diverse array of functional groups, including methoxy, thiophene, and isoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be attached via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxy groups.
Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene group.
Reduction: Formation of amines from the carboxamide group.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to modulate specific biological pathways, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its diverse functional groups could be exploited to create materials with tailored characteristics.
作用機序
The mechanism of action of N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and thiophene groups could facilitate binding to hydrophobic pockets, while the isoxazole ring could participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethoxybenzyl)-N-(1,1-dioxidotetrahydro-3-thiophenyl)-5-(2-thienyl)-3-isoxazolecarboxamide: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C21H22N2O6S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H22N2O6S2/c1-27-17-6-5-14(10-18(17)28-2)12-23(15-7-9-31(25,26)13-15)21(24)16-11-19(29-22-16)20-4-3-8-30-20/h3-6,8,10-11,15H,7,9,12-13H2,1-2H3 |
InChIキー |
ZHPVUNDXAFOXDG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=CS4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-butyl-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11353884.png)
![1-(2-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11353890.png)
methanone](/img/structure/B11353891.png)
![6-bromo-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11353899.png)




![4-fluoro-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11353930.png)
![N-(4-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11353938.png)

![6-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11353942.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11353949.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11353989.png)
